Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is a chemical compound with a unique structure that combines a fluoro-substituted acetic acid ester with a heptynylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester typically involves the esterification of fluoroacetic acid with 2-(2-heptynylthio)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide, thiourea, or primary amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Azides, thiols, and amines.
Scientific Research Applications
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the heptynylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, phenyl ester
- Acetic acid, 2-phenylethyl ester
- Acetic acid, 4-methoxyphenyl ester
Uniqueness
Acetic acid, fluoro-, 2-(2-heptynylthio)phenyl ester is unique due to the presence of the fluoro and heptynylthio groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
820243-67-2 |
---|---|
Molecular Formula |
C15H17FO2S |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
(2-hept-2-ynylsulfanylphenyl) 2-fluoroacetate |
InChI |
InChI=1S/C15H17FO2S/c1-2-3-4-5-8-11-19-14-10-7-6-9-13(14)18-15(17)12-16/h6-7,9-10H,2-4,11-12H2,1H3 |
InChI Key |
TUJYBXCQTWFQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCSC1=CC=CC=C1OC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.